tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate
Description
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a carbamate-protected amine featuring a cyclobutyl core substituted with an aminomethyl group and an N-methylcarbamate moiety. The tert-butyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Cyclobutyl rings introduce steric strain, which may influence conformational flexibility and reactivity compared to larger or aromatic ring systems.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-8(6-9)7-12/h8-9H,5-7,12H2,1-4H3 |
InChI Key |
KIYAGGIJXKUTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Overview
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development. It functions as an intermediate in synthesizing biologically active compounds and as a protective group in peptide synthesis. The compound features a tert-butyl group and a cyclobutyl ring, enabling various chemical reactions such as oxidation, reduction, and substitution.
Chemical Reactions Analysis
This compound can undergo several chemical reactions:
- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate. Common conditions involve hydrogen peroxide in an acidic medium, leading to oxidized derivatives of the carbamate.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in reduced amine derivatives.
- Substitution : Can undergo nucleophilic substitution reactions, especially at the carbamate group, using nucleophiles like amines or alcohols in the presence of a base to yield substituted carbamate derivatives.
Advanced Research Considerations
- Optimization of Palladium-Catalyzed Coupling : Catalyst screening with chelating ligands (e.g., BINAP) can improve regioselectivity. Polar aprotic solvents (e.g., THF) can enhance the solubility of intermediates. Reactions at 100°C for 12–24 hours can balance kinetics and minimize side reactions.
- Mitigation of Boc Group Instability : Avoid prolonged exposure to TFA; use milder acids (e.g., HCl in dioxane) for deprotection. Monitor reaction temperatures during coupling steps to keep them below 110°C. Consider alternative protecting groups like Fmoc or Cbz for improved stability.
- Computational Methods : Docking studies using software like Schrödinger Suite or AutoDock can predict binding affinity to biological targets. DFT calculations using basis sets like B3LYP/6-31G* can analyze cyclobutyl ring strain and electronic effects on reactivity. SAR analysis can correlate substituent effects with activity in analogs.
Analytical Challenges
- Quantifying Trace Impurities : Use HPLC-MS with C18 columns and 0.1% formic acid gradients to detect low-abundance byproducts, such as de-Boc intermediates. The lack of commercial reference standards may require in-house synthesis of impurities for calibration.
- Steric Hindrance : Substituents at the 1-position (aminomethyl) can reduce nucleophilic attack rates. Kinetic data may show a decrease in second-order rate constants with bulky groups.
Methodological Recommendations
- Synthesis : Prioritize palladium-catalyzed coupling for scalability but validate purity via orthogonal methods like NMR and HPLC.
- Troubleshooting : If yields drop below 30%, screen alternative ligands (e.g., XPhos) or reduce the reaction scale.
Properties
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate |
| InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) |
| InChI Key | SPDDULNAYNIRIQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCC1)CN |
| Molecular Formula | C11H22N2O2 |
| DSSTOX Substance ID | DTXSID301138388 |
| Molecular Weight | 214.30 g/mol |
| CAS No. | 1147107-64-9 |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Key Compounds for Comparison:
tert-Butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride () Substituents: Cyclobutyl with 1-aminoethyl and Boc group; hydrochloride salt. Molecular Formula: C7H15Cl2FN2 (discrepancy noted; likely includes Cl from HCl and F as an additional substituent). Key Differences: Ethylamine side chain vs. aminomethyl in the target compound; presence of fluorine and hydrochloride salt may alter solubility and bioavailability .
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () Substituents: Aromatic phenyl ring with 3-amino-5-methyl and Boc-protected benzylamine. Molecular Formula: C14H20N2O2 (MW: 248.33 g/mol). Applications include pharmaceutical and agrochemical research due to high purity (≥95%) .
tert-Butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate ()
- Substituents : Cyclobutyl with tetrazole ring (heterocyclic).
- Molecular Formula : C10H17N5O2 (MW: 239.27 g/mol).
- Key Differences : Tetrazole’s acidity (pKa ~4.9) and metabolic stability contrast with the primary amine in the target compound, making it suitable for bioisosteric replacements in drug design .
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (–6) Substituents: Benzyl group with 3-aminomethyl and Boc protection. Molecular Formula: C13H20N2O2 (MW: 236.31 g/mol).
Data Table: Comparative Properties
*Estimated based on structural similarity.
Research Findings and Trends
- Cyclobutyl vs. Aromatic analogs (–6) offer superior stability and lipophilicity, favoring membrane permeability in drug candidates .
- Functional Group Impact : Tetrazole () and primary amine (target compound) groups differ in electronic properties, influencing hydrogen-bonding capacity and target selectivity. The hydrochloride salt in improves aqueous solubility, critical for in vivo studies .
- Synthetic Utility : Boc-protected amines (all compounds) are widely used in peptide synthesis and medicinal chemistry for temporary amine protection, enabling selective deprotection under mild acidic conditions .
Biological Activity
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group, an aminomethyl substituent, and a cyclobutyl ring, contribute to its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C₁₁H₂₂N₂O₂
- Molecular Weight : 214.31 g/mol
- Structure : The compound features a tert-butyl group attached to a cyclobutyl ring with an aminomethyl substituent, which enhances its steric and electronic properties.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Key aspects include:
- Nucleophilic Activity : The compound acts as a nucleophile, participating in various substitution reactions that can influence enzyme activities or receptor binding affinities.
- Hydrogen Bonding : Its ability to form hydrogen bonds with biological molecules may alter their structure and function, making it a candidate for pharmacological studies.
- Enzyme Interactions : Studies indicate that the compound may interact with enzymes, potentially inhibiting or activating them depending on the biological context.
Biological Activity
Research has highlighted several areas where this compound exhibits notable biological activity:
- Drug Development : The compound serves as a versatile building block in drug design, particularly in creating compounds that target specific biological pathways .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed investigations are required to establish efficacy and mechanisms .
- Enzyme Modulation : Investigations into its effects on enzyme mechanisms reveal that it may modulate enzyme activity through competitive inhibition or allosteric effects.
Comparative Analysis
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| tert-Butyl carbamate | C₅H₁₁NO₂ | Simpler structure, lacks cyclobutyl group |
| tert-Butyl-N-methylcarbamate | C₇H₁₅NO₂ | Methyl group instead of aminomethyl |
| tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C₁₀H₁₉NO₃ | Hydroxymethyl group instead of aminomethyl |
| tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | C₁₅H₂₂N₂O₂ | Contains a phenyl group for enhanced interactions |
Case Studies
Several studies have investigated the biological activity of this compound:
- Enzyme Interaction Study : A study focused on the compound's binding affinity to specific enzymes demonstrated that it could effectively inhibit enzyme activity, suggesting potential applications in therapeutic contexts.
- Synthesis and Stability Analysis : Research on the synthesis pathways revealed that this compound could be produced efficiently under optimized conditions, enhancing its viability for large-scale applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
